molecular formula C11H10ClN3O2 B11867024 1-(3-Chlorophenyl)-3-(5-methylisoxazol-3-yl)urea CAS No. 381698-55-1

1-(3-Chlorophenyl)-3-(5-methylisoxazol-3-yl)urea

Cat. No.: B11867024
CAS No.: 381698-55-1
M. Wt: 251.67 g/mol
InChI Key: RXZBIUWYGZUPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-(5-methylisoxazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the chlorophenyl and methylisoxazolyl groups in its structure suggests potential biological activity and utility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(5-methylisoxazol-3-yl)urea typically involves the reaction of 3-chloroaniline with 5-methylisoxazole-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(5-methylisoxazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(5-methylisoxazol-3-yl)urea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(5-methylisoxazol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and methylisoxazolyl groups may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(5-methylisoxazol-3-yl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    1-(3-Chlorophenyl)-3-(5-methylisoxazol-3-yl)carbamate: Similar structure but with a carbamate group instead of the urea group.

Uniqueness

1-(3-Chlorophenyl)-3-(5-methylisoxazol-3-yl)urea is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties

Properties

CAS No.

381698-55-1

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea

InChI

InChI=1S/C11H10ClN3O2/c1-7-5-10(15-17-7)14-11(16)13-9-4-2-3-8(12)6-9/h2-6H,1H3,(H2,13,14,15,16)

InChI Key

RXZBIUWYGZUPHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.